molecular formula C22H20ClN5O2 B2371235 N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852451-70-8

N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2371235
CAS No.: 852451-70-8
M. Wt: 421.89
InChI Key: SJXGUEFFGAITFR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine core-based compound, a scaffold recognized for its potent inhibition of protein kinases. This structural class is well-established as adenine mimetics that competitively bind to the ATP-binding site of various kinase targets. The specific substitution pattern of this molecule, featuring a 2-chlorobenzyl group and a 3,4-dimethylphenyl moiety, is designed to enhance selectivity and binding affinity, suggesting its primary research value lies in the exploration of intracellular signaling cascades. Researchers can utilize this compound as a chemical tool to probe the function of specific Src-family kinases or other tyrosine kinases in complex biological processes. Its application is critical in foundational research for understanding kinase-driven mechanisms in cell proliferation, differentiation, and apoptosis. By selectively inhibiting key signaling nodes, this acetamide derivative facilitates the deconvolution of pathway-specific effects in various disease models, particularly in oncology and immunology research, providing invaluable insights for target validation and drug discovery efforts. https://www.rcsb.org/ligand/PP1 https://www.ncbi.nlm.nih.gov/books/NBK54942/

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-14-7-8-17(9-15(14)2)28-21-18(11-26-28)22(30)27(13-25-21)12-20(29)24-10-16-5-3-4-6-19(16)23/h3-9,11,13H,10,12H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGUEFFGAITFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research studies.

  • Molecular Formula : C22H20ClN5O2
  • Molecular Weight : 421.9 g/mol
  • CAS Number : 895005-23-9

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis typically involves the reaction of various precursors under controlled conditions to yield the desired heterocyclic structure, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound has been evaluated against various cancer cell lines as part of a broader screening initiative. It demonstrated promising activity against leukemia and solid tumors, with selectivity ratios indicating a preference for certain cancer types .
  • Mechanistic Insights :
    • Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest at the G2/M phase. This is associated with alterations in microtubule dynamics and cell morphology .
    • Apoptosis Induction : The compound has been shown to significantly increase early and late apoptosis in treated cells. For instance, in HL60 leukemia cells, apoptosis rates rose markedly following treatment .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known anticancer agents:

Compound NameIC50 (μM)Cancer TypeMechanism of Action
This compound0.0034LeukemiaPI3Kδ inhibition; apoptosis induction
Duvelisib0.0025LeukemiaPI3Kδ inhibition; apoptosis induction
Cladribine0.01DLBCLDNA synthesis inhibition

Case Studies

In a notable study published in 2022, researchers screened libraries of compounds for anticancer activity using multicellular spheroids as models. This compound emerged as a lead candidate due to its potent cytotoxic effects and favorable selectivity profile .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar pyrazolo-pyrimidine structures. For instance, pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant activity against a range of viruses:

  • HIV-1 and Herpes Simplex Virus Type 1 (HSV-1) : Research indicates that certain pyrazolo derivatives exhibit robust antiviral effects against these viruses. The structure-activity relationship (SAR) analysis has been pivotal in identifying effective compounds within this class .
  • Coxsackievirus and Vesicular Stomatitis Virus : Compounds similar to N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have shown promise in inhibiting these pathogens in vitro, suggesting a broader antiviral spectrum that warrants further investigation .

Case Study: Antiviral Screening

A study conducted by Hashem et al. evaluated novel non-nucleoside compounds for their anti-hepatitis activity. Among the tested compounds, those with pyrazolo structures demonstrated significant efficacy against hepatitis A virus, indicating that modifications to the pyrazolo framework could enhance antiviral potency .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory applications. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammatory processes.

COX-II Inhibition

Research has shown that various substituted pyrazoles exhibit competitive inhibition against COX-II:

  • Potency Comparison : A recent study reported that certain pyrazole derivatives had ED50 values comparable to established COX-II inhibitors like Celecoxib. For example, some compounds achieved an ED50 of approximately 35.7 μmol/kg, indicating their potential as effective anti-inflammatory agents .

Table: Comparison of COX-II Inhibitors

Compound NameStructure TypeED50 Value (μmol/kg)Reference
CelecoxibSulfonamide32.1
PYZ24Pyrazole35.7
PYZ25Pyrazole38.7

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from the evidence, focusing on substituents, synthetic routes, and physicochemical properties.

Structural Modifications and Substituent Effects
Compound Name Substituents at Pyrazolo N1 Acetamide Side Chain Key Structural Differences
Target Compound 3,4-Dimethylphenyl N-(2-Chlorobenzyl) High lipophilicity due to dimethyl and chlorobenzyl groups
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-Chlorophenyl N-Methyl Reduced steric bulk (methyl vs. benzyl) and lower logP
Example 53 (Patent Compound) Chromen-2-yl derivative 2-Fluoro-N-isopropylbenzamide Extended aromatic system (chromenyl) and fluorinated benzamide
Intermediate from J. Chem. Pharm. Res. 4-Chlorophenyl N-(4-Phenylacetamido) Pyridine-pyrazolo fusion and phenylacetamido tail

Key Observations :

  • The 2-chlorobenzyl side chain introduces steric hindrance absent in the N-methyl analog , which may influence target selectivity.
  • Compared to Example 53 , the target lacks the chromenyl moiety, simplifying synthesis but possibly reducing π-π stacking interactions in binding pockets.

Key Observations :

  • The target’s synthesis likely faces challenges in regioselectivity during N-alkylation, a common issue in pyrazolo[3,4-d]pyrimidine derivatives .
  • Example 53’s use of palladium catalysis highlights the need for transition-metal reagents in functionalizing advanced intermediates, unlike the simpler conditions for .
Physicochemical and Spectral Data
Compound Molecular Weight (g/mol) Melting Point (°C) Mass Spectral Data
Target Compound ~450 (estimated) Not reported Predicted [M+1]+: 451.1
Compound 345.8 Not reported [M+1]+: 346.1
Example 53 589.1 175–178 [M+1]+: 589.1

Key Observations :

  • The target’s higher molecular weight vs. correlates with its bulkier substituents.
  • Example 53’s elevated melting point reflects crystalline stability from its chromenyl and fluorobenzamide groups, a feature absent in the target.

Q & A

Q. What are the optimized synthetic routes for preparing N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves cyclization of pyrazole precursors with chloroacetamide derivatives under reflux conditions. Key steps include:
  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via condensation of 3,4-dimethylphenylhydrazine with malononitrile derivatives.
  • Step 2 : Alkylation with 2-chlorobenzyl chloride in the presence of triethylamine (TEA) as a base .
  • Optimization Parameters :
ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol or DMSOHigher solubility of intermediates
Temperature80–100°C (reflux)Accelerates cyclization
CatalystTEA (1.5 equiv)Neutralizes HCl byproduct
PurificationColumn chromatography≥95% purity achievable

Q. How can researchers confirm the molecular structure and tautomeric forms of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational methods:
  • 1H NMR : Identify proton environments (e.g., NH peaks at δ 11.20–13.30 ppm indicate tautomeric amine/imine forms) .
  • X-ray Crystallography : Resolves tautomeric ratios (e.g., 50:50 amine:imine equilibrium observed in related compounds) .
  • DFT Calculations : Predict dominant tautomeric forms based on thermodynamic stability .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize assays aligned with pyrazolo[3,4-d]pyrimidine derivatives’ known activities:
  • Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinases like EGFR or CDK2 .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Apoptosis Induction : Flow cytometry with Annexin V/PI staining .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in kinase inhibition?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies focusing on:
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the benzyl ring to enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Backbone Rigidity : Replace the acetamide linker with sulfonamide to restrict conformational flexibility, improving binding specificity .
  • Case Study : A derivative with 3,5-dimethylphenyl substitution showed 10-fold higher selectivity for CDK2 over EGFR .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer : Analyze discrepancies through:
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Compare hepatic microsomal stability (e.g., t1/2 in human liver microsomes) to rule out pharmacokinetic variability .
  • Epistructural Factors : Evaluate crystallographic data to confirm active tautomeric forms under assay conditions .

Q. What computational strategies predict metabolic liabilities of this compound?

  • Methodological Answer : Use in silico tools to identify metabolic hotspots:
  • CYP450 Metabolism : Predict sites of oxidation (e.g., benzene rings) using software like StarDrop or Schrödinger .
  • Glucuronidation Susceptibility : Flag acetamide and pyrimidinone groups as targets for Phase II metabolism .
  • Mitigation Example : Methylation of the pyrimidinone NH reduced hepatic clearance by 40% in analogs .

Q. How to design experiments to probe tautomer-dependent reactivity?

  • Methodological Answer :
  • pH-Dependent NMR : Monitor tautomeric shifts in D2O at pH 2–12 .
  • Reactivity Profiling : Compare alkylation rates of amine vs. imine forms with iodomethane in DMF .
  • Biological Correlation : Test tautomer-enriched forms (via pH adjustment) in kinase assays to link tautomerism to activity .

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